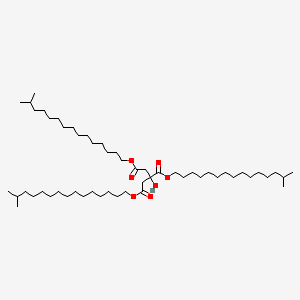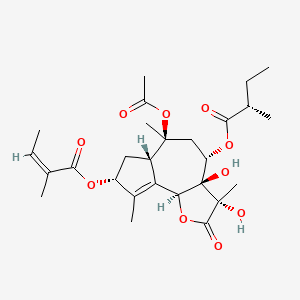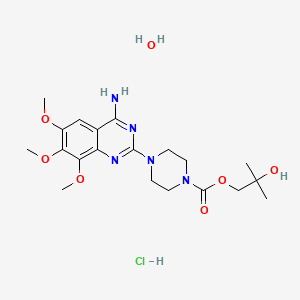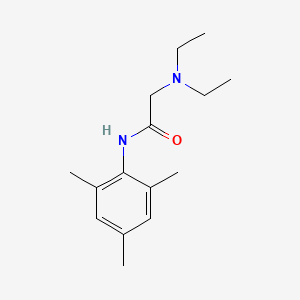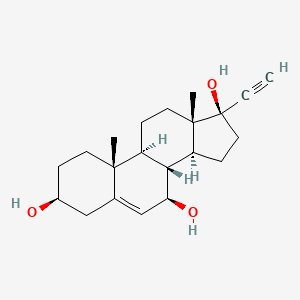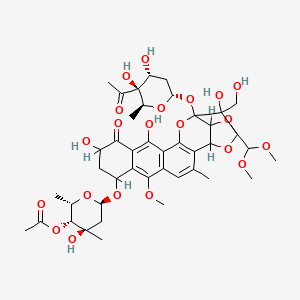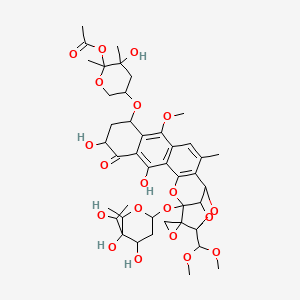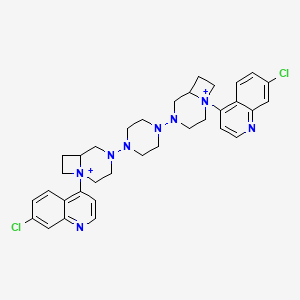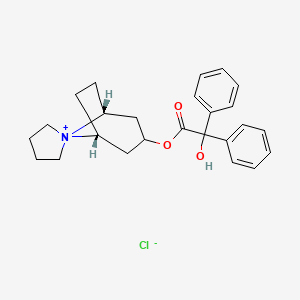
Xanthohumol
Overview
Description
Xanthohumol is a prenylated flavonoid derived from the female flowers of the hop plant (Humulus lupulus L.) species in the family Cannabaceae . It is a member of the class of chalcones that is trans-chalcone substituted by hydroxy groups at positions 4, 2’ and 4’, a methoxy group at position 6’ and a prenyl group at position 3’ . It is a natural product found in Humulus lupulus and Capsicum annuum .
Synthesis Analysis
Xanthohumol is synthesized in the glandular trichromes of hop cones . L-Phenylalanine serves as the starting material, which is converted to cinnamic acid by the PLP-dependent phenylalanine ammonia lyase . A six-step synthesis of xanthohumol from easily accessible naringenin is reported . The prenyl side chain was introduced by Mitsunobu reaction followed by the europium-catalyzed Claisen rearrangement and base-mediated opening of chromanone gave access to an α,β-conjugated ketone system .Molecular Structure Analysis
The molecular structure of Xanthohumol is C21H22O5 . It is a bioactive C-prenylated chalcone with a 3,3-dimethylallyl moiety at C-3 .Physical And Chemical Properties Analysis
The molecular formula of Xanthohumol is C21H22O5 and its molecular weight is 354.4 g/mol . It is a member of chalcones, a polyphenol, and an aromatic ether .Scientific Research Applications
Anti-inflammatory and Antioxidant Properties
Xanthohumol exhibits significant anti-inflammatory and antioxidant properties. It modulates kinases, which are crucial for metabolic pathways related to chronic conditions .
Cancer Research
Xanthohumol has been involved in pharmacological activities, including sensitization of doxorubicin-resistant breast cancer cells to doxorubicin, reducing cell viability and stemness . It also shows promise against various cancer types due to its therapeutic applications .
Cardiovascular Applications
The compound has been patented for the treatment of myocardial infarction and arrhythmia, highlighting its potential in cardiovascular therapy .
Anti-aging and Diabetes Management
Xanthohumol has potent anti-aging properties and has shown beneficial effects in diabetes management by influencing related biological activities .
Antimicrobial Effects
It also exhibits properties against microbial infections, adding to its diverse range of applications in scientific research .
Pharmacokinetics Studies
Studies on the metabolism of xanthohumol in liver, serum, bile, feces, and urine have been conducted to understand its pharmacokinetics better .
Mechanism of Action
Target of Action
Xanthohumol, a prenylated flavonoid derived from the female flowers of the hop plant (Humulus lupulus L.), has been shown to have potential pharmacological activities . The primary targets of Xanthohumol include phosphoinositide-3-kinase (PI3K), serine/threonine kinase (AKT) receptors, and human epidermal growth factor receptor 2 (HER2) . These targets play crucial roles in cell signaling pathways, particularly those involved in cancer cell proliferation and survival .
Mode of Action
Xanthohumol interacts with its targets by binding to them, thereby inhibiting their activity . This interaction results in significant changes within the PI3K, AKT, and HER2 signaling pathways . The binding affinity of Xanthohumol to these targets has been quantified with binding energies of -7.5, -7.9, and -7.9 kcal/mol for PI3K, AKT, and HER2, respectively .
Biochemical Pathways
The interaction of Xanthohumol with its targets affects several biochemical pathways. Particularly, it impacts the PI3K/AKT signaling pathway, which plays a crucial role in regulating the cell cycle . By inhibiting this pathway, Xanthohumol can prevent the proliferation of cancer cells and induce apoptosis .
Pharmacokinetics
The pharmacokinetic properties of Xanthohumol, including its absorption, distribution, metabolism, and excretion (ADME), have been studied . Xanthohumol has been found to have oral bioavailability, although it does violate one of Lipinski’s rules of five, which are guidelines for the likelihood of a compound to become an orally active drug in humans . The cyclization of Xanthohumol to isoxanthohumol was observed in serum concentration-time curves, while slow absorption and enterohepatic recirculation contributed to half-lives exceeding 20 hours .
Result of Action
The molecular and cellular effects of Xanthohumol’s action are diverse. It has been shown to have anti-inflammatory, anti-cancer, anti-oxidant, and anti-diabetic activities . In terms of its anti-cancer activity, Xanthohumol has been found to inhibit the proliferation of cancer cell lines and reduce tumor growth in animal models .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Xanthohumol. For instance, the compound’s lipophilicity is increased by substituting the A ring with a prenyl unit and the -OCH3 group, resulting in a high affinity for membranes in biological systems . This property can enhance the compound’s biological activities and pharmacological effects . Xanthohumol also has undesirable characteristics such as inadequate intake, low aqueous solubility, and a short half-life , which can limit its effectiveness.
Safety and Hazards
Future Directions
Xanthohumol is under investigation in clinical trial NCT01367431 (Xanthohumol and Metabolic Syndrome) . There is an urgent need for studies investigating whether the effects of xanthohumol on body weight and cardiometabolic parameters observed in animal studies are reproducible in humans, and what dosage, formulation, and intervention period are required .
properties
IUPAC Name |
(E)-1-[2,4-dihydroxy-6-methoxy-3-(3-methylbut-2-enyl)phenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O5/c1-13(2)4-10-16-18(24)12-19(26-3)20(21(16)25)17(23)11-7-14-5-8-15(22)9-6-14/h4-9,11-12,22,24-25H,10H2,1-3H3/b11-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORXQGKIUCDPEAJ-YRNVUSSQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C(=C(C=C1O)OC)C(=O)C=CC2=CC=C(C=C2)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC1=C(C(=C(C=C1O)OC)C(=O)/C=C/C2=CC=C(C=C2)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00893171 | |
| Record name | Xanthohumol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00893171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Xanthohumol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037479 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Xanthohumol | |
CAS RN |
6754-58-1 | |
| Record name | Xanthohumol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6754-58-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Xanthohumol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006754581 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Xanthohumol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15359 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Xanthohumol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00893171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | XANTHOHUMOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4467YT1NT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Xanthohumol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037479 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
172 °C | |
| Record name | Xanthohumol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037479 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



